molecular formula C10H15BrClN B1384671 (3-Bromo-5-isopropylphenyl)methanamine hydrochloride CAS No. 2227272-65-1

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride

Cat. No.: B1384671
CAS No.: 2227272-65-1
M. Wt: 264.59 g/mol
InChI Key: AUVGDPFYXFNDLB-UHFFFAOYSA-N
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Description

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H14BrN·HCl. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and an isopropyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-isopropylphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 5-isopropylphenylmethanamine, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Hydrochloride Formation: The resulting (3-Bromo-5-isopropylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent conversion to the hydrochloride salt under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenylmethanamines can be formed.

    Oxidation Products: Imines or other oxidized derivatives of the amine group.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biological pathways and interactions involving amine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-isopropylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound can interact with biological targets through its amine group, which can form hydrogen bonds or ionic interactions with proteins, enzymes, or receptors. The bromine and isopropyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-methylphenyl)methanamine hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.

    (3-Chloro-5-isopropylphenyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.

    (3-Bromo-5-tert-butylphenyl)methanamine hydrochloride: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride is unique due to the specific combination of bromine and isopropyl substituents, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(3-bromo-5-propan-2-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)9-3-8(6-12)4-10(11)5-9;/h3-5,7H,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGDPFYXFNDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227272-65-1
Record name Benzenemethanamine, 3-bromo-5-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride
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(3-Bromo-5-isopropylphenyl)methanamine hydrochloride
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(3-Bromo-5-isopropylphenyl)methanamine hydrochloride
Reactant of Route 5
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Reactant of Route 6
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride

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